molecular formula C10H9BrFNO B8250296 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- CAS No. 1379313-54-8

2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-

Cat. No.: B8250296
CAS No.: 1379313-54-8
M. Wt: 258.09 g/mol
InChI Key: SKKVJEQQZQSKQE-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- typically involves the reaction of 2,5-dibromo-nitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in acetic acid at 120°C to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and oxidation states.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives .

Scientific Research Applications

2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, altering biological pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 6-bromo-5-fluoro-1,3-dihydro-3,3-dimethyl- is unique due to its specific combination of bromine, fluorine, and dimethyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-5-fluoro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c1-10(2)5-3-7(12)6(11)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKVJEQQZQSKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2NC1=O)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236386
Record name 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379313-54-8
Record name 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379313-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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